molecular formula C14H16N2O3 B2576426 3-{3-[4-(Propan-2-yl)phenyl]-1,2,4-oxadiazol-5-yl}propanoic acid CAS No. 889946-77-4

3-{3-[4-(Propan-2-yl)phenyl]-1,2,4-oxadiazol-5-yl}propanoic acid

Cat. No.: B2576426
CAS No.: 889946-77-4
M. Wt: 260.293
InChI Key: USRRUTHAHNHWOX-UHFFFAOYSA-N
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Description

3-{3-[4-(Propan-2-yl)phenyl]-1,2,4-oxadiazol-5-yl}propanoic acid is a synthetic organic compound designed for research applications, particularly in medicinal chemistry and drug discovery. Its structure integrates a 1,2,4-oxadiazole heterocycle, a privileged scaffold known for its metabolic stability and role as a bioisostere for carboxylic esters and amides . This makes it a versatile intermediate for constructing novel molecules with potential biological activity. The compound features a propanoic acid chain and a 4-isopropylphenyl substituent, a combination that may enhance interactions with biological targets and influence the compound's physicochemical properties. Researchers can utilize this chemical as a key precursor in the synthesis of more complex structures aimed at modulating various disease-relevant pathways. The 1,2,4-oxadiazole ring is a common motif in compounds investigated for a broad spectrum of pharmacological activities, including anticancer, antibacterial, and anti-inflammatory effects . The presence of the carboxylic acid functional group offers a convenient handle for further synthetic modification, such as amide coupling or esterification, enabling the exploration of structure-activity relationships and the development of targeted bioactive agents. This product is intended for use in a controlled laboratory setting by qualified professionals.

Properties

IUPAC Name

3-[3-(4-propan-2-ylphenyl)-1,2,4-oxadiazol-5-yl]propanoic acid
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H16N2O3/c1-9(2)10-3-5-11(6-4-10)14-15-12(19-16-14)7-8-13(17)18/h3-6,9H,7-8H2,1-2H3,(H,17,18)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

USRRUTHAHNHWOX-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)C1=CC=C(C=C1)C2=NOC(=N2)CCC(=O)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H16N2O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

260.29 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

One common method involves the cyclization of a hydrazide with a carboxylic acid derivative under acidic or basic conditions . The reaction conditions often require careful control of temperature and pH to ensure the desired product is obtained with high purity and yield.

Industrial Production Methods

While specific industrial production methods for this compound are not widely documented, the general approach would involve scaling up the laboratory synthesis procedures. This would include optimizing reaction conditions, using industrial-grade reagents, and employing continuous flow reactors to enhance efficiency and yield .

Chemical Reactions Analysis

Esterification Reactions

The carboxylic acid group undergoes esterification with alcohols under acidic conditions. This reaction is critical for modifying solubility and biological activity.

Reaction Conditions Reagents Product Yield
Acid catalysis (H₂SO₄, HCl)Methanol/EthanolMethyl/ethyl 3-{3-[4-(propan-2-yl)phenyl]-1,2,4-oxadiazol-5-yl}propanoate75–85%
  • Mechanism : Protonation of the carboxylic acid enhances electrophilicity, enabling nucleophilic attack by the alcohol.

  • Applications : Ester derivatives are intermediates for drug candidates or polymer synthesis.

Amide Formation

The propanoic acid moiety reacts with amines to form amides, a key step in medicinal chemistry for bioactivity optimization.

Reaction Conditions Reagents Product Yield
DCC/NHS couplingPrimary aminesN-Alkyl-3-{3-[4-(propan-2-yl)phenyl]-1,2,4-oxadiazol-5-yl}propanamides60–75%
Hydrazine hydrateHydrazine3-{3-[4-(propan-2-yl)phenyl]-1,2,4-oxadiazol-5-yl}propanehydrazide85%
  • Key Observations :

    • Dicyclohexylcarbodiimide (DCC) with N-hydroxysuccinimide (NHS) enhances coupling efficiency .

    • Hydrazide derivatives serve as precursors for heterocyclic compounds (e.g., triazoles) .

Oxadiazole Ring Reactivity

The 1,2,4-oxadiazole ring participates in electrophilic substitution and ring-opening reactions.

Electrophilic Aromatic Substitution

The electron-deficient oxadiazole ring undergoes nitration or halogenation at the phenyl group.

Reaction Reagents Product Notes
NitrationHNO₃/H₂SO₄3-{3-[4-(Propan-2-yl)-3-nitrophenyl]-1,2,4-oxadiazol-5-yl}propanoic acidMeta-directing effects
BrominationBr₂/FeBr₃3-{3-[4-(Propan-2-yl)-3-bromophenyl]-1,2,4-oxadiazol-5-yl}propanoic acidRequires anhydrous conditions

Ring-Opening Reactions

Under basic conditions, the oxadiazole ring can cleave to form amidoximes or nitriles .

Conditions Products Applications
NaOH (aqueous)3-(Aminooxy)propanoic acid derivativesChelating agents
NH₂OH·HCl3-(Hydroxyimino)propanoic acidCoordination chemistry

Decarboxylation

Thermal or catalytic decarboxylation eliminates CO₂ from the propanoic acid group, forming hydrocarbons.

Conditions Catalyst Product Yield
200–250°CCuO3-[4-(Propan-2-yl)phenyl]-1,2,4-oxadiazole70%
  • Mechanism : Radical intermediates form under high heat, with copper oxide accelerating CO₂ elimination.

Biological Activity Modulation

Structural modifications influence interactions with biological targets:

  • Analgesic/Anti-inflammatory Activity : Analogues like 3-[3-phenyl-1,2,4-oxadiazol-5-yl]propanoic acid reduce inflammation by 42–49% in rodent models .

  • Enzyme Inhibition : Derivatives with trifluoromethyl groups (e.g., C₁₂H₉F₃N₂O₃) inhibit 5-lipoxygenase, a target for inflammatory diseases .

Comparative Reactivity Table

Reaction Type Key Functional Group Typical Conditions Biological Relevance
Esterification-COOHAcid catalysisProdrug synthesis
Amide Formation-COOHDCC/NHS couplingBioactive compound development
Electrophilic SubstitutionOxadiazole ringHNO₃/H₂SO₄, Br₂/FeBr₃Structure-activity relationship (SAR) studies
Decarboxylation-COOHThermal (CuO)Material science applications

Scientific Research Applications

Medicinal Chemistry Applications

The compound has been investigated for its potential therapeutic effects, particularly in the modulation of metabotropic glutamate receptors (mGluRs). Research indicates that oxadiazole derivatives can act as allosteric modulators of mGluRs, which are implicated in various neurological disorders.

Case Study: Neurological Disorders

A study highlighted the efficacy of mGluR5 inhibitors in preclinical models for anxiety and depression. The oxadiazole structure is instrumental in enhancing the selectivity and potency of these inhibitors. For instance, compounds similar to 3-{3-[4-(Propan-2-yl)phenyl]-1,2,4-oxadiazol-5-yl}propanoic acid have shown promise in reducing levodopa-induced dyskinesias in Parkinson's disease models .

Material Science Applications

In addition to its medicinal properties, this compound has been explored for its utility in material science. The incorporation of oxadiazole moieties into polymer matrices can enhance thermal stability and mechanical properties.

Data Table: Material Properties

PropertyValue
Thermal StabilityHigh
Mechanical StrengthEnhanced
SolubilityModerate

Antimicrobial Activity

Recent studies have also investigated the antimicrobial properties of oxadiazole derivatives. The presence of the propan-2-yl group enhances the lipophilicity of the compound, which can improve its ability to penetrate microbial membranes.

Case Study: Antimicrobial Efficacy

Research demonstrated that derivatives of this compound exhibited significant antibacterial activity against both Gram-positive and Gram-negative bacteria. The mechanism is believed to involve disruption of bacterial cell wall synthesis .

Mechanism of Action

The mechanism of action of 3-{3-[4-(Propan-2-yl)phenyl]-1,2,4-oxadiazol-5-yl}propanoic acid involves its interaction with specific molecular targets and pathways. The oxadiazole ring is known to interact with various enzymes and receptors, modulating their activity. This interaction can lead to changes in cellular processes, contributing to the compound’s biological effects .

Comparison with Similar Compounds

The compound belongs to a broader class of 3-aryl-1,2,4-oxadiazol-5-yl propanoic acids, where structural variations in the aryl group and substitution patterns significantly influence physicochemical properties and bioactivity. Below is a detailed comparison:

Substituent Variations on the Aryl Ring

(a) Electron-Donating Groups
  • 3-[3-(4-Methoxyphenyl)-1,2,4-oxadiazol-5-yl]propanoic acid (): The methoxy group increases polarity (XLogP3 ~1.9, similar to ethoxy derivatives in ) compared to the isopropyl group. Enhanced solubility in aqueous media but reduced membrane permeability. Applications: Often used in studies requiring moderate hydrophilicity .
  • 3-[3-(4-Ethoxyphenyl)-1,2,4-oxadiazol-5-yl]propanoic acid (): Ethoxy substituent further elevates hydrophobicity (XLogP3 ~1.9) relative to methoxy. Higher metabolic stability due to reduced susceptibility to oxidative demethylation. Molecular weight: 262.26 g/mol .
(b) Hydrophobic/Alkyl Groups
  • Target Compound (Isopropyl substituent) :

    • The isopropyl group confers greater lipophilicity (predicted XLogP3 >2.0), enhancing blood-brain barrier penetration.
    • Molecular weight: ~260.28 g/mol (calculated).
    • Applications: Suitable for targets requiring high bioavailability .
  • 3-[3-(3-Trifluoromethylphenyl)-1,2,4-oxadiazol-5-yl]propanoic acid (): The trifluoromethyl group introduces strong electron-withdrawing effects, altering electronic distribution and binding affinity. Higher metabolic resistance due to C-F bond stability.
(c) Heteroaromatic Substitutions
  • 3-(3-(Pyridin-3-yl)-1,2,4-oxadiazol-5-yl)propanoic acid (): Replacement of phenyl with pyridine introduces a hydrogen-bond acceptor (N atom), improving interactions with polar residues in proteins. Reduced logP compared to isopropyl derivatives.

Physicochemical Properties

Compound Name Substituent Molecular Weight (g/mol) XLogP3 Hydrogen Bond Donors Hydrogen Bond Acceptors
Target Compound (Isopropyl) 4-(Propan-2-yl)phenyl ~260.28 ~2.2 1 5
3-(4-Methoxyphenyl) variant () 4-Methoxyphenyl 262.26 ~1.9 1 6
3-(4-Ethoxyphenyl) variant () 4-Ethoxyphenyl 276.29 ~2.1 1 6
3-(3-Trifluoromethylphenyl) () 3-CF3-phenyl 300.24 ~2.5 1 6

Biological Activity

3-{3-[4-(Propan-2-yl)phenyl]-1,2,4-oxadiazol-5-yl}propanoic acid (CAS No. 889946-77-4) is a compound of interest due to its potential biological activities, particularly in pharmacology and medicinal chemistry. This article reviews the biological activity of this compound, focusing on its synthesis, pharmacological properties, and safety profile.

The molecular formula of this compound is C14H16N2O3, with a molecular weight of 260.29 g/mol. The compound features a propanoic acid moiety linked to a 1,2,4-oxadiazole ring system, which is known for its diverse biological activities.

PropertyValue
Molecular FormulaC14H16N2O3
Molecular Weight260.29 g/mol
CAS Number889946-77-4
AppearanceLiquid
Storage Temperature4 °C

Antioxidant Activity

Research indicates that compounds with an oxadiazole structure can exhibit significant antioxidant properties. For example, studies have shown that the introduction of an oxadiazole moiety can enhance the radical scavenging ability of derivatives tested against DPPH (2,2-diphenyl-1-picrylhydrazyl) radicals . This suggests that this compound may possess similar antioxidant capabilities.

Anti-inflammatory Properties

Compounds derived from the oxadiazole class have been reported to exhibit anti-inflammatory effects. Notably, modifications in the structure can influence the potency and selectivity of these compounds against inflammatory pathways . The presence of the carboxylic acid group in this compound is crucial for maintaining its biological activity.

Genotoxicity Studies

Genotoxicity assessments using the Ames test and SOS Chromotest have indicated that derivatives of oxadiazoles can be non-mutagenic. Specifically, studies on related compounds have shown no significant mutagenic activity while demonstrating low levels of DNA damage . This suggests a favorable safety profile for 3-{3-[4-(Propan-2-yl)phenyl]-1,2,4-oxadiazol-5-y}propanoic acid in therapeutic applications.

Structure Activity Relationship (SAR)

The structure–activity relationship (SAR) analysis highlights the importance of the positioning and nature of substituents on the oxadiazole ring and adjacent functional groups. For instance:

  • Optimal Chain Length : A three-carbon linker between the oxadiazole and carboxylic acid groups has been identified as optimal for maintaining biological activity .
Compound VariantLinker LengthBiological Activity
Original Compound3 CarbonsHigh activity
Variant A1 CarbonNo activity
Variant B2 CarbonsModerate activity

Case Studies

Several studies have explored the pharmacological effects of related oxadiazole compounds:

  • In Vivo Efficacy : A study demonstrated that oxadiazole derivatives exhibited significant efficacy in animal models for inflammatory diseases .
  • Cell Viability Assays : In vitro assays indicated that certain derivatives showed low cytotoxicity at concentrations up to 100 µM .

Safety Profile

The safety profile of 3-{3-[4-(Propan-2-yl)phenyl]-1,2,4-oxadiazol-5-y}propanoic acid appears favorable based on available data. Hazard statements indicate potential risks such as irritation but no severe genotoxic effects were observed in preliminary tests .

Q & A

Basic Research Questions

Q. What synthetic methodologies are commonly employed to prepare 3-{3-[4-(Propan-2-yl)phenyl]-1,2,4-oxadiazol-5-yl}propanoic acid?

  • Answer : The compound is synthesized via cyclization reactions. A representative method involves reacting a nitrile precursor with hydroxylamine hydrochloride under reflux in ethanol/water, followed by acidification to form the 1,2,4-oxadiazole ring. Post-synthesis, the product is purified via recrystallization (e.g., using propan-2-ol). Characterization relies on 1H NMR (e.g., oxadiazole protons at δ 8.5–8.7 ppm), 13C NMR (carbonyl carbons at ~170 ppm), IR spectroscopy (C=N stretches near 1600 cm⁻¹), and elemental analysis to confirm purity .

Q. How is the structural integrity of this compound validated experimentally?

  • Answer : Single-crystal X-ray diffraction (SC-XRD) provides definitive structural confirmation. For example, crystallographic data (e.g., space group P1̄, bond angles, and torsion angles) resolve the oxadiazole ring geometry and substituent orientation. Complementary techniques like high-resolution mass spectrometry (HRMS) and 2D NMR (COSY, HSQC) help assign proton and carbon signals unambiguously .

Q. What safety protocols are critical during handling?

  • Answer :

  • PPE : Lab coat, nitrile gloves, and safety goggles.
  • Ventilation : Use a fume hood to avoid inhalation of dust/particulates.
  • First Aid : For skin contact, rinse with water for 15+ minutes; for eye exposure, irrigate with saline solution. Follow OSHA guidelines for exposure monitoring and medical consultation .

Advanced Research Questions

Q. How can computational chemistry optimize reaction conditions for this compound?

  • Answer : Quantum mechanical calculations (e.g., DFT) predict transition states and energetics for cyclization steps. The ICReDD framework integrates computational reaction path searches with experimental validation, reducing optimization time by 30–50% for similar heterocycles. Key parameters include solvent polarity, temperature gradients, and catalyst selection .

Q. What strategies resolve contradictions in spectral data during characterization?

  • Answer :

  • Issue : Overlapping NMR signals from tautomeric forms.
  • Solution : Use deuterated DMSO or CDCl₃ to stabilize specific tautomers. 2D NMR (e.g., NOESY) identifies spatial correlations, while variable-temperature NMR resolves dynamic effects.
  • Validation : Cross-check with SC-XRD bond lengths and angles .

Q. How does substituent variation on the phenyl ring affect bioactivity?

  • Answer :

  • Experimental Design : Synthesize analogs with electron-withdrawing (e.g., -NO₂) or donating (-OCH₃) groups.
  • Assays : Test inhibition of target enzymes (e.g., COX-2) via fluorescence polarization or SPR.
  • Data : A 2020 study showed that 4-isopropyl substitution enhances binding affinity by 2.3-fold compared to 4-methyl derivatives, likely due to hydrophobic interactions .

Methodological Tables

Table 1 : Representative Synthesis Conditions and Yields

PrecursorReaction ConditionsYield (%)Purification MethodReference
3-(4-Isopropylbenzonitrile)NH₂OH·HCl, EtOH/H₂O, reflux61Recrystallization (Propan-2-ol)
3-(4-Nitrophenyl)propanoic acidHATU, DIPEA, DMF56Column chromatography (SiO₂)

Table 2 : Key Spectral Data for Structural Confirmation

TechniqueKey ObservationsReference
1H NMR (400 MHz, DMSO-d₆)δ 8.65 (s, 1H, oxadiazole), 7.45 (d, J = 8.2 Hz, 2H, Ar-H)
13C NMR (100 MHz, DMSO-d₆)δ 169.8 (C=O), 158.2 (C=N), 126.5 (Ar-C)
IR (KBr)1602 cm⁻¹ (C=N), 1705 cm⁻¹ (C=O)

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